N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
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Overview
Description
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, this compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Benzothiazolopyrimidines: These compounds contain a benzene ring fused to the thiadiazolo-pyrimidine core, which can enhance their electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity .
Properties
CAS No. |
89712-90-3 |
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Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5S/c1-2-7-5-4-6(9-3-8-5)11-12-10-4/h3H,2H2,1H3,(H,7,8,9,11) |
InChI Key |
WTYUALAESWVFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC2=NSN=C21 |
Origin of Product |
United States |
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